5-Aminobenzene-1,2,4-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminobenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C9H4N4 It is a derivative of benzene, where three cyano groups (–CN) and one amino group (–NH2) are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Aminobenzene-1,2,4-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with aromatic amines under specific conditions. For example, the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminobenzene-1,2,4-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium amide can be used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid are commonly used for nitration and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Aminobenzene-1,2,4-tricarbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Aminobenzene-1,2,4-tricarbonitrile involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyano groups can act as electron-withdrawing groups, affecting the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2,4-tricarbonitrile: Similar structure but lacks the amino group.
1,2,4,5-Tetraaminobenzene: Contains four amino groups instead of one.
Uniqueness
5-Aminobenzene-1,2,4-tricarbonitrile is unique due to the presence of both amino and cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
105465-33-6 |
---|---|
Molekularformel |
C9H4N4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
5-aminobenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2H,13H2 |
InChI-Schlüssel |
XFQMCZRODMFOOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C#N)N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.